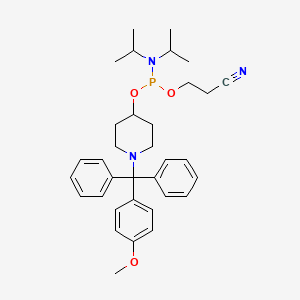
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is a complex organic compound used primarily in the field of organic synthesis. It is known for its role as a phosphoramidite reagent, which is crucial in the synthesis of oligonucleotides and other nucleic acid derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite typically involves the reaction of 1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl with diisopropylphosphoramidous dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or tert-butyl hydroperoxide for oxidation reactions, and nucleophiles such as amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various phosphoramidate and substituted phosphoramidite derivatives, which are useful intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for genetic research and biotechnology.
Biology: It plays a role in the development of nucleic acid-based therapeutics and diagnostics.
Medicine: It is used in the synthesis of antisense oligonucleotides, which are used to treat genetic disorders.
Industry: It is employed in the production of synthetic DNA and RNA for various industrial applications
Wirkmechanismus
The compound exerts its effects primarily through its role as a phosphoramidite reagent. It facilitates the formation of phosphodiester bonds between nucleotides, which is a crucial step in the synthesis of oligonucleotides. The molecular targets involved include the hydroxyl groups of nucleotides, which react with the phosphoramidite group to form the desired phosphodiester linkage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanoethyl (6-(((4-methoxyphenyl)diphenylmethyl)amino)hexyl) diisopropylphosphoramidite
- 6-(4-Monomethoxytritylamino)hexyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite
Uniqueness
Compared to similar compounds, 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is unique due to its specific structure, which provides distinct reactivity and stability. This makes it particularly suitable for the synthesis of oligonucleotides with high efficiency and yield .
Eigenschaften
Molekularformel |
C34H44N3O3P |
|---|---|
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
3-[[di(propan-2-yl)amino]-[1-[(4-methoxyphenyl)-diphenylmethyl]piperidin-4-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C34H44N3O3P/c1-27(2)37(28(3)4)41(39-26-12-23-35)40-33-21-24-36(25-22-33)34(29-13-8-6-9-14-29,30-15-10-7-11-16-30)31-17-19-32(38-5)20-18-31/h6-11,13-20,27-28,33H,12,21-22,24-26H2,1-5H3 |
InChI-Schlüssel |
BKZHWXMMOQNHIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCN(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


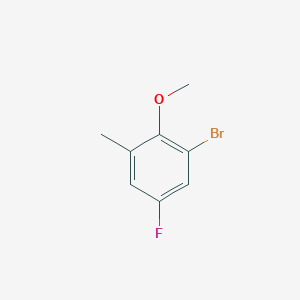

![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)
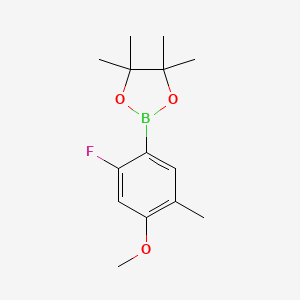
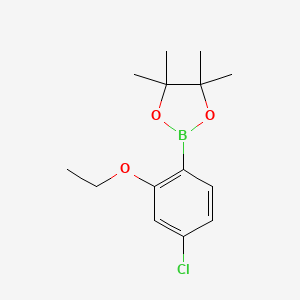
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
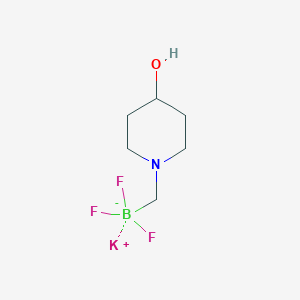
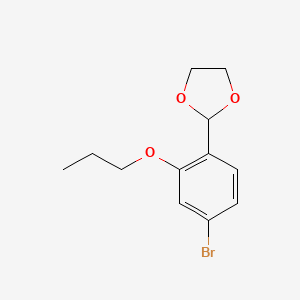

![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
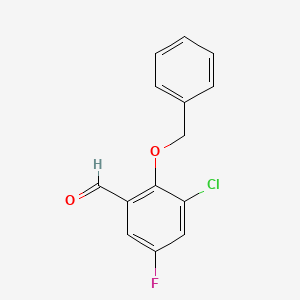
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)

